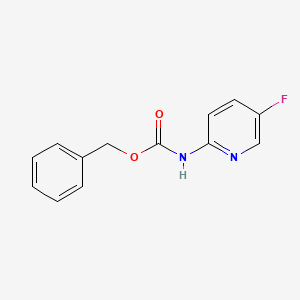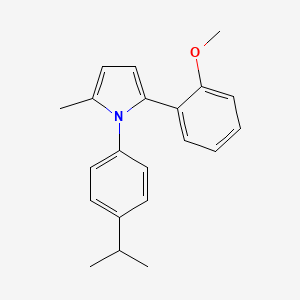![molecular formula C9H17N B1651442 (3S)-3-methyl-2-azaspiro[4.4]nonane CAS No. 1263002-80-7](/img/structure/B1651442.png)
(3S)-3-methyl-2-azaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] is a chemical compound with the molecular formula C9H17N. It features a spiro structure, which is characterized by a single atom (in this case, a carbon) that is shared by two rings. This compound contains a pyrrolidine ring and a cyclopentane ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] typically involves the formation of the spiro linkage between the pyrrolidine and cyclopentane rings. One common method is the cyclization of a suitable precursor that contains both the pyrrolidine and cyclopentane moieties. This can be achieved through various cyclization reactions, such as intramolecular nucleophilic substitution or radical cyclization .
Industrial Production Methods
Industrial production of 5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce any unsaturated bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyrrolidine or cyclopentane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or cyclopentane rings .
Wissenschaftliche Forschungsanwendungen
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro structures.
Biology: The compound can be used in biochemical studies to investigate the interactions of spiro compounds with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[pyrrolidine-3,1’-cyclopentane]: Lacks the 5alpha-methyl group, which may affect its reactivity and binding properties.
Spiro[pyrrolidine-3,1’-cyclohexane]: Contains a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties.
5alpha-Methylspiro[pyrrolidine-3,1’-cyclohexane]: Similar structure but with a cyclohexane ring, which may influence its chemical behavior and applications.
Uniqueness
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] is unique due to its specific spiro structure and the presence of the 5alpha-methyl group. This combination of features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1263002-80-7 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 |
IUPAC-Name |
(3S)-3-methyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
NPBBRURTAYRIQO-QMMMGPOBSA-N |
SMILES |
CC1CC2(CCCC2)CN1 |
Isomerische SMILES |
C[C@H]1CC2(CCCC2)CN1 |
Kanonische SMILES |
CC1CC2(CCCC2)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651360.png)
![Ethyl 1-[(4-bromophenyl)methyl]-6-fluoro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651363.png)

![5-Piperidin-4-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1651367.png)
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B1651369.png)



![[1-(4-Methylphenyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1651376.png)





